molecular formula C9H10Cl2FNO2 B8564157 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol CAS No. 62271-16-3

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol

Cat. No. B8564157
CAS RN: 62271-16-3
M. Wt: 254.08 g/mol
InChI Key: JFYXINHKLAMSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol is a useful research compound. Its molecular formula is C9H10Cl2FNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62271-16-3

Product Name

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-1-butanol

Molecular Formula

C9H10Cl2FNO2

Molecular Weight

254.08 g/mol

IUPAC Name

4-(3,5-dichloro-6-fluoropyridin-2-yl)oxybutan-1-ol

InChI

InChI=1S/C9H10Cl2FNO2/c10-6-5-7(11)9(13-8(6)12)15-4-2-1-3-14/h5,14H,1-4H2

InChI Key

JFYXINHKLAMSDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)OCCCCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 11 grams (0.06 mole) of 3,5-dichloro-2,6-difluoropyridine in 35 milliliters of 1,4-butanediol was added over a 10 minute period 2.44 grams of sodium hydroxide in 35 milliliters of ethylene glycol. The temperature was maintained at between 50°-60° C. during the addition. The mixture was stirred for 13/4 hours while the temperature was maintained between 60°-65° C. The reaction mixture was cooled and poured into water and thereafter extracted three times with 135 milliliter portions of hot hexane. The mixture was heated to remove most of the hexane by evaporation, cooled and filtered to remove the solid 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-1-butanol product. The product was recovered in a yield of 11 grams (73 percent of theoretical) and melted at 38°-39° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 43.2, 3.7, 27.9 and 5.7 percent, respectively, as compared with the theoretical contents of 42.5, 3.9, 27.9 and 5.5 percent, respectively, as calculated for the above named compound.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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